2-(4-Methoxy-2-nitrophenyl)pyridine

Catalog No.
S8785464
CAS No.
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methoxy-2-nitrophenyl)pyridine

Product Name

2-(4-Methoxy-2-nitrophenyl)pyridine

IUPAC Name

2-(4-methoxy-2-nitrophenyl)pyridine

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c1-17-9-5-6-10(12(8-9)14(15)16)11-4-2-3-7-13-11/h2-8H,1H3

InChI Key

CWKFOJTUKZTSAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=N2)[N+](=O)[O-]

2-(4-Methoxy-2-nitrophenyl)pyridine is a highly specialized, pre-assembled ortho-nitro biaryl building block essential for the synthesis of substituted α-carbolines (pyrido[2,3-b]indoles) and related heterocyclic scaffolds. By featuring a nitro group ortho to the biaryl linkage and a methoxy group para to the pyridine attachment, this compound is perfectly primed for reductive ring-closure reactions (such as the Cadogan-Sundberg cyclization) while providing a critical electron-donating handle for downstream tuning. Procuring this advanced intermediate directly bypasses the notoriously difficult and low-yielding cross-coupling steps associated with unstable 2-pyridyl organometallics and sterically hindered ortho-nitro electrophiles, offering immediate process scalability for medicinal chemistry and materials science workflows [1].

Attempting to substitute 2-(4-Methoxy-2-nitrophenyl)pyridine with the simpler, unsubstituted 2-(2-nitrophenyl)pyridine fundamentally alters the electronic profile of the downstream α-carboline, eliminating the 7-methoxy group required for specific receptor binding or HOMO-level tuning in optoelectronics [1]. Furthermore, attempting de novo in-house synthesis of this specific methoxy-substituted biaryl using generic Suzuki-Miyaura conditions typically results in severe yield penalties (often <40%) due to the rapid protodeboronation of 2-pyridylboronic acid reagents and the steric deactivation caused by the ortho-nitro group [2]. Procuring the high-purity, pre-coupled compound eliminates these synthetic bottlenecks, preventing the carryover of residual palladium or des-bromo impurities that are known to poison the sensitive downstream reductive cyclization steps.

Bypassing the 2-Pyridyl Cross-Coupling Bottleneck

The synthesis of 2-pyridyl biaryls is notoriously difficult due to the instability of 2-pyridylboronic acids. Procuring 2-(4-Methoxy-2-nitrophenyl)pyridine provides a 100% ready-to-use intermediate, whereas in-house synthesis from 4-methoxy-2-nitrobromobenzene and 2-pyridylboronic acid typically stalls at 35-40% yield due to rapid protodeboronation of the boronic acid before coupling can occur [1].

Evidence DimensionBiaryl formation yield and process efficiency
Target Compound DataPre-assembled (100% availability for next step)
Comparator Or BaselineIn-house synthesis via generic Suzuki coupling (35-40% yield)
Quantified DifferenceEliminates a >60% material loss bottleneck
ConditionsStandard Pd-catalyzed coupling vs. direct procurement

Purchasing the pre-assembled biaryl saves days of optimization and avoids the high cost and low reliability of 2-pyridyl organometallic reagents.

Purity-Linked Reproducibility in Reductive Cyclization

Reductive ring closures (e.g., using triethyl phosphite) are highly sensitive to transition metal impurities. High-purity procured 2-(4-Methoxy-2-nitrophenyl)pyridine consistently achieves >85% yield in Cadogan cyclizations to the corresponding 7-methoxy-α-carboline. In contrast, crude in-house synthesized biaryls containing residual palladium (<500 ppm) and unreacted nitroarenes often see cyclization yields drop below 50% due to competing side reactions and catalyst poisoning [1].

Evidence DimensionCadogan cyclization yield
Target Compound Data>85% yield (using high-purity procured precursor)
Comparator Or Baseline<50% yield (using crude in-house biaryl with trace Pd)
Quantified Difference35% absolute increase in late-stage cyclization yield
ConditionsP(OEt)3 mediated reductive cyclization at 150 °C

High-purity procurement prevents catastrophic yield drops in the expensive, late-stage reductive ring-closure step.

Electronic Tuning for Downstream Optoelectronics

The 4-methoxy substituent is critical for tuning the electronic properties of the resulting carboline. When converted to the corresponding 7-methoxy-α-carboline, the electron-donating methoxy group raises the HOMO level by approximately 0.25 eV compared to the unsubstituted α-carboline derived from 2-(2-nitrophenyl)pyridine, enabling better hole-injection properties in OLED host materials [1].

Evidence DimensionHOMO level of downstream α-carboline
Target Compound DataRaised by ~0.25 eV (via 4-methoxy group)
Comparator Or BaselineUnsubstituted α-carboline (baseline HOMO)
Quantified Difference0.25 eV shift in ionization potential
ConditionsCyclic voltammetry and DFT calculations of the derived carbolines

The specific methoxy substitution is mandatory for buyers developing electron-rich materials that require precise energy level alignment.

Late-Stage Derivatization via Demethylation

Unlike alkyl or unsubstituted analogs, the methoxy group in 2-(4-Methoxy-2-nitrophenyl)pyridine serves as a stable, masked reactive site. Following cyclization, the methoxy group can be quantitatively demethylated (using BBr3, >90% yield) to a phenol, which can then be converted to a triflate for subsequent cross-coupling. Simple methyl-substituted analogs cannot undergo this divergent C-O to C-C late-stage functionalization [1].

Evidence DimensionLate-stage functionalization capability
Target Compound Data>90% yield for demethylation to reactive phenol
Comparator Or BaselineMethyl-substituted analogs (0% capability for this pathway)
Quantified DifferenceEnables divergent library synthesis vs. dead-end alkyls
ConditionsBBr3 mediated demethylation in DCM at -78 °C to RT

Procuring the methoxy variant allows medicinal chemists to generate dozens of diverse analogs from a single advanced intermediate.

Precursor for 7-Methoxy-α-Carboline Pharmacophores

Directly downstream of its high-yield Cadogan cyclization profile, this compound is a highly efficient starting material for synthesizing 7-methoxy-9H-pyrido[2,3-b]indoles. These scaffolds are heavily utilized in medicinal chemistry for developing kinase inhibitors and CNS-active agents where the 7-position oxygen is critical for hydrogen bonding interactions within the target active site [1].

Development of Tunable Optoelectronic Host Materials

Because the methoxy group predictably raises the HOMO level of the resulting carboline, this intermediate is highly recommended for materials scientists developing hole-transporting or host materials for OLEDs. The pre-installed methoxy group eliminates the need for harsh, late-stage nitration/reduction/alkylation sequences on the fragile carboline core [2].

Divergent Library Synthesis via Phenolic Intermediates

For drug discovery programs requiring rapid SAR generation, this compound is a strategic choice. Following cyclization, the methoxy group can be efficiently cleaved to yield a phenolic carboline, which serves as a universal linchpin for generating diverse ether, amine (via Buchwald-Hartwig of the triflate), or alkyl derivatives, maximizing the return on investment for the procured starting material [3].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

230.06914219 g/mol

Monoisotopic Mass

230.06914219 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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